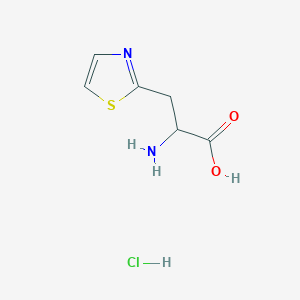
2-Chloro-6-methoxy-4-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C9H8ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-Chloro-6-methoxy-4-methylbenzaldehyde with a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-Chloro-6-methoxy-4-methylbenzaldehyde in a suitable solvent, such as ethanol or methanol.
- Add an aqueous solution of sodium cyanide or potassium cyanide to the reaction mixture.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the ammoxidation of 2-Chloro-6-methoxy-4-methyltoluene using ammonia and air in the presence of a suitable catalyst, such as vanadium oxide or molybdenum oxide. This process allows for the direct conversion of the toluene derivative to the corresponding benzonitrile.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methoxy-4-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.
Oxidation: 2-Chloro-6-hydroxy-4-methylbenzonitrile or 2-Chloro-6-formyl-4-methylbenzonitrile.
Reduction: 2-Chloro-6-methoxy-4-methylbenzylamine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methoxy-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the methoxy and methyl groups can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methylbenzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxy-6-methylbenzonitrile: Lacks the chlorine atom, leading to different chemical properties and reactivity.
4-Chloro-2-methoxybenzonitrile: The position of the substituents differs, resulting in variations in chemical behavior.
Uniqueness
2-Chloro-6-methoxy-4-methylbenzonitrile is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the benzene ring allows for a diverse range of chemical transformations and interactions.
Eigenschaften
Molekularformel |
C9H8ClNO |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
2-chloro-6-methoxy-4-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
KVVICPIAGDNGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



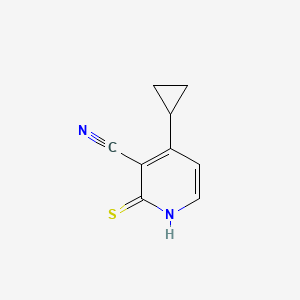
![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)

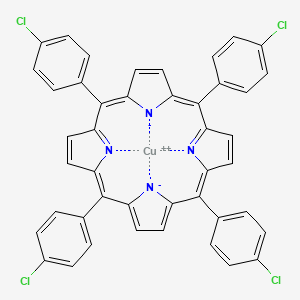
![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)

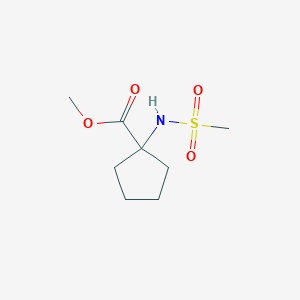
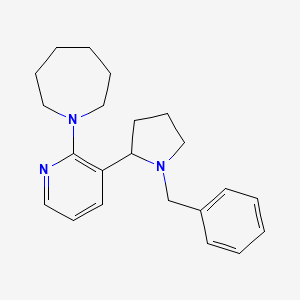

![4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine](/img/structure/B13002786.png)

